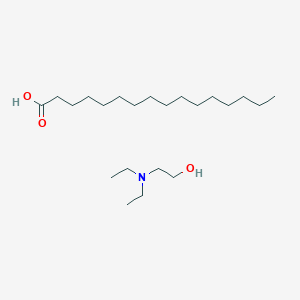
Diethyl(2-hydroxyethyl)ammonium palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(2-hydroxyethyl)ammonium palmitate is a chemical compound with the molecular formula C22H47NO3. It is a quaternary ammonium salt derived from palmitic acid and diethyl(2-hydroxyethyl)amine. This compound is known for its surfactant properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl(2-hydroxyethyl)ammonium palmitate can be synthesized through the reaction of palmitic acid with diethyl(2-hydroxyethyl)amine. The reaction typically involves the following steps:
Esterification: Palmitic acid is first esterified with ethanol to form ethyl palmitate.
Ammonolysis: Ethyl palmitate is then reacted with diethyl(2-hydroxyethyl)amine under controlled conditions to form this compound.
The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often using automated systems for monitoring and control.
化学反应分析
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of diethyl(2-oxoethyl)ammonium palmitate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted ammonium salts.
科学研究应用
Diethyl(2-hydroxyethyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cosmetics, detergents, and personal care products.
作用机制
The mechanism of action of diethyl(2-hydroxyethyl)ammonium palmitate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of stable emulsions and micelles.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar properties.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory research.
Uniqueness
Diethyl(2-hydroxyethyl)ammonium palmitate is unique due to its specific combination of a long-chain fatty acid (palmitic acid) and a quaternary ammonium group. This combination provides it with distinct surfactant properties, making it suitable for specialized applications in various fields.
生物活性
Diethyl(2-hydroxyethyl)ammonium palmitate, a compound derived from palmitic acid, is of significant interest in various biological and pharmaceutical applications due to its unique properties as an ionic liquid. This article explores its biological activity, focusing on its effects on cellular mechanisms, toxicity, and potential therapeutic uses.
- Chemical Formula : C18H37N\O3
- Molecular Weight : 329.5 g/mol
- CAS Number : 30719-28-9
This compound is characterized by its hydrophilic nature and low toxicity, making it suitable for various applications including drug delivery systems and biocompatible solvents.
Biological Activity Overview
-
Cellular Metabolism :
- Studies indicate that palmitate can influence mitochondrial metabolism. Low concentrations of palmitate enhance mitochondrial function while high concentrations lead to lipotoxicity, suggesting a dose-dependent relationship in cellular responses .
- The compound has been shown to affect the expression of glucose-regulated proteins, which are crucial for cellular stress responses .
-
Toxicity Studies :
- Research has demonstrated that this compound exhibits low toxicity levels in various biological assays. In vitro studies indicate minimal cytotoxicity, supporting its potential use in cosmetic formulations .
- The safety assessment indicates that concentrations used in formulations do not induce significant skin irritation or sensitization in human studies .
- Biodegradability :
Case Study 1: Mitochondrial Function and Hepatotoxicity
A study conducted on mice demonstrated that low-level exposure to palmitate enhances mitochondrial activity and reduces hepatotoxicity induced by carbon tetrachloride (CCl_{4)). Mice pretreated with this compound showed improved mitochondrial function, evidenced by increased ATP generation and reduced oxidative stress markers .
| Parameter | Control Group | Palmitate Group |
|---|---|---|
| ATP Generation (µmol/mg protein) | 150 | 210 |
| MnSOD Activity (U/mg protein) | 5.0 | 8.5 |
| ALT Levels (U/L) | 75 | 50 |
Case Study 2: Skin Sensitization
In a series of human repeat insult patch tests (HRIPT), formulations containing this compound at concentrations ranging from 1% to 5% did not induce any sensitization reactions. This supports its use in topical applications without significant risk of allergic reactions .
属性
CAS 编号 |
93776-82-0 |
|---|---|
分子式 |
C22H47NO3 |
分子量 |
373.6 g/mol |
IUPAC 名称 |
2-(diethylamino)ethanol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-7(4-2)5-6-8/h2-15H2,1H3,(H,17,18);8H,3-6H2,1-2H3 |
InChI 键 |
VMLYOMOCGGLDCK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















